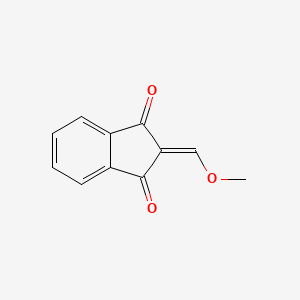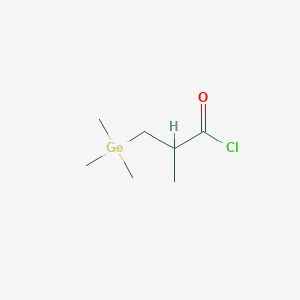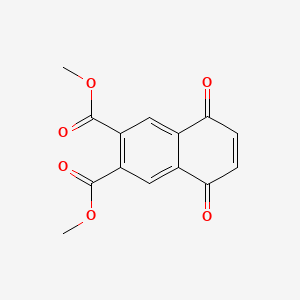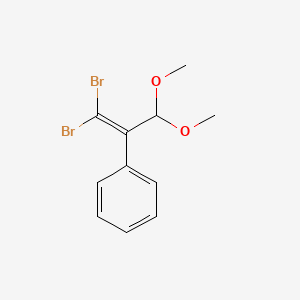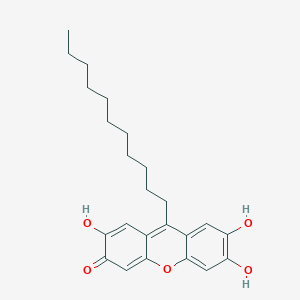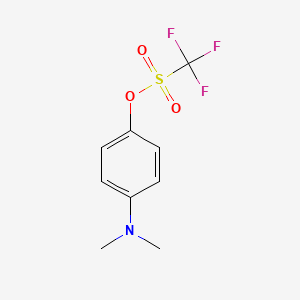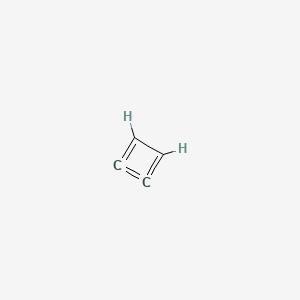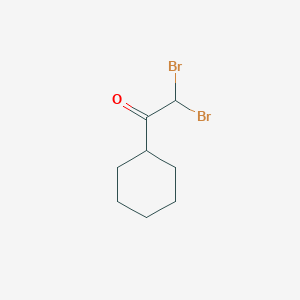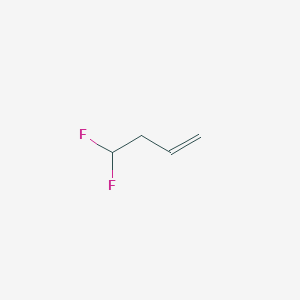
4,4-Difluorobut-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluorobut-1-ene is an organic compound with the molecular formula C₄H₆F₂. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. The compound is notable for its two fluorine atoms attached to the fourth carbon atom, which significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
4,4-Difluorobut-1-ene can be synthesized through various methods, including:
Fluorination of Alkenes: One common method involves the fluorination of butene derivatives using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or diethylaminosulfur trifluoride (DAST).
Deoxyfluorination: Another approach is the deoxyfluorination of alcohols or carbonyl compounds using reagents like sulfuryl fluoride and tetra-n-butylammonium fluoride (TBAF).
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
4,4-Difluorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form fluorinated alcohols or reduced to form fluorinated alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for substitution reactions.
Electrophilic Addition: Halogens like bromine (Br₂) or hydrogen halides (HCl, HBr) are commonly used for addition reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Major Products Formed
Substitution: Products include fluorinated butenes with different substituents.
Addition: Products include 1,2-dihalobutanes or 1,2-dihydrofluorobutanes.
Oxidation: Products include fluorinated alcohols or ketones.
科学研究应用
4,4-Difluorobut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
作用机制
The mechanism of action of 4,4-Difluorobut-1-ene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression, depending on its specific interactions with biological molecules
相似化合物的比较
4,4-Difluorobut-1-ene can be compared with other similar compounds, such as:
1,1-Difluorobutene: Similar in structure but with fluorine atoms on the first carbon atom.
1,4-Difluoro-2-butene: Another fluorinated butene with fluorine atoms on the first and fourth carbon atoms
Uniqueness
This compound is unique due to the specific positioning of its fluorine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated butenes.
属性
CAS 编号 |
119255-11-7 |
|---|---|
分子式 |
C4H6F2 |
分子量 |
92.09 g/mol |
IUPAC 名称 |
4,4-difluorobut-1-ene |
InChI |
InChI=1S/C4H6F2/c1-2-3-4(5)6/h2,4H,1,3H2 |
InChI 键 |
ABCATIFGNSHDMN-UHFFFAOYSA-N |
规范 SMILES |
C=CCC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



